molecular formula C16H14N2O3S B5552226 2-(1,3-benzoxazol-2-ylthio)-N-(3-methoxyphenyl)acetamide

2-(1,3-benzoxazol-2-ylthio)-N-(3-methoxyphenyl)acetamide

Cat. No. B5552226
M. Wt: 314.4 g/mol
InChI Key: YNOVCYAIYYGEFW-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylthio)-N-(3-methoxyphenyl)acetamide is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Synthesis Analysis

The synthesis of benzoxazole derivatives involves the reaction of 2-hydrazino-N-[4-(5-methyl benzoxazol-2-yl)-phenyl]-acetamide with various aldehydes to produce 2-(N1-Substituted hydrazino)-N-[4-(5-methyl-benzoxazol-2-yl)-phenyl]-acetamide. The structures of these synthesized compounds are confirmed through spectral data, indicating a detailed synthetic pathway for such benzoxazole derivatives (Thomas, Geetha, & Murugan, 2009).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including this compound, often involves extended conformations and planar arrangements facilitated by hydrogen bonding and other non-covalent interactions. These structural features are crucial for their biological activity and interaction with biological targets (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives can be illustrated by their interaction with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines. These reactions highlight the compound's ability to undergo transformations that are significant in organic synthesis and medicinal chemistry applications (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. The crystalline form and solubility in various solvents are influenced by the compound's hydrogen bonding capabilities and the hydrophilic/hydrophobic balance, which are essential for its application in different chemical and pharmaceutical formulations (Camerman et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group transformations, of this compound, are influenced by its benzoxazole core and substituents. These properties are critical for its utility in chemical syntheses, including the formation of heterocyclic compounds, and its potential biological activities. The interaction with various reagents and conditions can lead to a wide range of derivatives with diverse chemical and biological properties (Lazareva et al., 2017).

Scientific Research Applications

Silylation and Heterocycles Formation The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds and their hydrolysis forms. These compounds are of interest due to their equilibrium between 5-membered and 7-membered cyclic structures and their potential applications in materials science and synthetic chemistry (Lazareva et al., 2017).

Antitumor Activity of Benzothiazole Derivatives The synthesis and evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings revealed potential antitumor activity. This study underscores the importance of such compounds in developing new cancer treatments (Yurttaş et al., 2015).

Allelochemicals Transformation in Agriculture A review of microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals, which are present in crops like wheat, rye, and maize, discusses their significance in utilizing allelopathic properties for weed and disease suppression in agriculture (Fomsgaard et al., 2004).

Antimicrobial Activity of Sulphonamide Derivatives The study of the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nucleophiles resulted in compounds with good antimicrobial activity. This research contributes to the development of new antimicrobial agents (Fahim & Ismael, 2019).

Anthelmintic Evaluation of Triazole Moiety A series of compounds synthesized for anthelmintic activity testing demonstrated potential in treating parasitic worm infections, contributing to the field of parasitology and pharmaceutical sciences (Kumar & Sahoo, 2014).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-6-4-5-11(9-12)17-15(19)10-22-16-18-13-7-2-3-8-14(13)21-16/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOVCYAIYYGEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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